molecular formula C10H13N3O B3200037 (5-methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine CAS No. 1017357-82-2

(5-methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine

Cat. No.: B3200037
CAS No.: 1017357-82-2
M. Wt: 191.23 g/mol
InChI Key: GQGUVFRJNFDXFI-UHFFFAOYSA-N
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Description

(5-Methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine is a benzimidazole derivative characterized by a methoxy group at position 5, a methyl group at position 1, and a methanamine group at position 2 of the benzimidazole core. Its molecular formula is C₁₀H₁₃N₃O, with a molecular weight of 191.23 g/mol . The compound is primarily used in research and development, with CAS numbers 1017357-82-2 (free base) and 177199-82-5 (alternative listing) .

Properties

IUPAC Name

(5-methoxy-1-methylbenzimidazol-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-13-9-4-3-7(14-2)5-8(9)12-10(13)6-11/h3-5H,6,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQGUVFRJNFDXFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)N=C1CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine typically involves the reaction of 5-methoxy-1-methyl-1H-1,3-benzodiazole with a suitable aminating agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

(5-methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to its reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

(5-methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its therapeutic potential in treating various diseases.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through these interactions, leading to various biological outcomes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Benzimidazole derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a comparative analysis of the target compound and its analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name (CAS) Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications Safety Profile
(5-Methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine (1017357-82-2) 5-OCH₃, 1-CH₃ 191.23 Research use; potential CNS activity* Skin/eye irritant
(5-Bromo-1-ethyl-1H-1,3-benzodiazol-2-yl)methanamine (1183776-28-4) 5-Br, 1-C₂H₅ 254.13 Life science research (American Elements) No safety data
1-(6-Fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine (1250880-42-2) 6-F, 1-CH₃ 179.19 Unspecified R&D No safety data
(1-Ethyl-6-methoxy-1H-1,3-benzodiazol-2-yl)methanamine (1644340-87-3) 6-OCH₃, 1-C₂H₅ 205.26 Unspecified R&D No safety data
Sodium 2-(5-methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)acetate (2408970-99-8) Sodium salt derivative 242.20 Discontinued research compound No safety data

*Inference from benzimidazole derivatives in , which exhibit antimicrobial/antioxidant activity.

Key Observations:

Positional Isomerism :

  • Methoxy at position 6 (1644340-87-3) versus position 5 (target compound) may influence electronic distribution and receptor binding .

Safety Profiles :

  • Only the target compound has documented irritancy (GHS Category 2/2A), suggesting substituents like bromo or fluoro may require separate toxicity evaluations .

Biological Activity

Overview

(5-methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine is a compound belonging to the benzimidazole family, known for its diverse biological activities. This article explores the compound's biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

  • IUPAC Name : (5-methoxy-1-methylbenzimidazol-2-yl)methanamine
  • Molecular Formula : C10H13N3O
  • CAS Number : 1017357-82-2

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may exhibit effects through:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound could modulate receptor activity, influencing signaling pathways associated with cell proliferation and apoptosis.

Biological Activities

Research indicates that this compound possesses several biological activities:

Anticancer Properties

Studies have shown that compounds within the benzimidazole family can exhibit significant anticancer properties. For example:

  • In Vitro Studies : The compound has demonstrated antiproliferative effects against various cancer cell lines. In particular, it was tested against MCF-7 breast cancer cells and showed promising results with IC50 values indicating effective inhibition of cell growth.
Cell LineIC50 (nM)Reference
MCF-725.3
SNU1677.4

Antimicrobial Activity

Benzimidazole derivatives are also recognized for their antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains, although specific data on this compound is limited and requires further investigation.

Case Studies

Recent research has focused on the synthesis and biological evaluation of various benzimidazole derivatives. For instance:

  • Study on Derivatives : A study evaluated a series of indazole-containing derivatives for their anticancer activity, highlighting structure–activity relationships (SAR) that influence potency against cancer cell lines. Compounds with similar structural motifs to this compound showed significant enzymatic inhibition and antiproliferative effects .
  • Antiproliferative Effects : Another investigation revealed that derivatives with specific substitutions exhibited potent activity against epidermal growth factor receptor (EGFR) kinases, suggesting that structural modifications can enhance biological efficacy .

Research Findings

The following findings summarize the biological activities associated with this compound:

Antiproliferative Activity

Research indicates that this compound exhibits significant antiproliferative activity in various cancer cell lines with IC50 values comparable to established chemotherapeutic agents.

Structure–Activity Relationship (SAR)

The presence of methoxy and methyl substitutions in the benzodiazole structure is believed to enhance its biological activity compared to other benzimidazole derivatives.

Q & A

Q. What are the critical safety protocols for handling (5-methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine in laboratory settings?

  • Methodological Answer : Safety protocols include:
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation of dust or aerosols.
  • Storage : Store in a tightly sealed container away from ignition sources at room temperature .
  • First Aid : For skin contact, wash with soap and water; for eye exposure, rinse for 15 minutes and seek medical attention .
  • Spill Management : Use inert absorbents (e.g., vermiculite) and avoid dry sweeping to prevent dust dispersion .

Q. What synthetic routes are reported for this compound?

  • Methodological Answer : While direct synthesis data for this compound is limited, analogous benzimidazole derivatives (e.g., 5,6-dimethyl variants) are synthesized via:
  • Condensation Reactions : Reacting o-phenylenediamine derivatives with nitriles or carboxylic acids under acidic conditions .
  • Functionalization : Post-synthetic modifications, such as methylation at the 1-position using iodomethane in basic media .
  • Example conditions for similar compounds:
StepReagents/ConditionsYield
Ring closureHCl (conc.), 80°C, 6h65%
MethylationCH₃I, K₂CO₃, DMF, 50°C78%

Q. How can researchers confirm the structural integrity of synthesized this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR Spectroscopy : Confirm methoxy (δ ~3.8 ppm) and methylamine (δ ~2.9 ppm) protons. Aromatic protons in the benzodiazole ring typically appear at δ 6.5–7.5 ppm .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 191.23 (C₁₀H₁₃N₃O) .
  • Elemental Analysis : Validate %C, %H, and %N against theoretical values (C: 62.80%, H: 6.85%, N: 21.98%) .

Advanced Research Questions

Q. What in silico strategies are effective for predicting biological targets of this compound?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against protein databases (e.g., PDB) for binding affinity to enzymes/receptors like cytochrome P450 or serotonin receptors .
  • Pharmacophore Modeling : Identify key functional groups (e.g., methoxy, methylamine) that align with known active sites .
  • QSAR Studies : Corrogate structural features (e.g., logP, polar surface area) with antimicrobial or anti-inflammatory activity from analogous compounds .

Q. How do structural modifications at the benzodiazole ring influence biological activity?

  • Methodological Answer : Comparative studies on derivatives show:
ModificationObserved Effect
5-Methoxy Enhances lipophilicity, improving blood-brain barrier penetration .
1-Methyl Reduces metabolic degradation by blocking oxidative sites .
2-Methylamine Increases hydrogen-bonding potential, enhancing receptor affinity .
For example, replacing methoxy with chlorine (e.g., 5-chloro analogs) decreases antimicrobial activity by 40% .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Standardized Assays : Replicate studies using uniform protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies and identify confounding variables (e.g., solvent choice, cell line variability) .
  • Dose-Response Curves : Validate activity thresholds; e.g., EC₅₀ values for cytotoxicity may vary due to assay sensitivity .

Data Contradiction Analysis

Example Case : Discrepancies in reported IC₅₀ values for enzyme inhibition.

  • Root Cause : Differences in assay conditions (e.g., pH, cofactors).
  • Resolution :
    • Re-test under controlled conditions (e.g., pH 7.4, 1 mM Mg²⁺).
    • Use a reference inhibitor (e.g., ketoconazole for CYP3A4) as a positive control .
    • Validate via orthogonal methods (e.g., SPR for binding kinetics) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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(5-methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine

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